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Compound of Interest

Compound Name:
2-Amino-6-chloro-4-

morpholinopyridine

Cat. No.: B1380965 Get Quote

An Application Guide to 2-Amino-6-chloro-4-morpholinopyridine: A Privileged Scaffold for

Modern Drug Discovery

Introduction: The Strategic Value of a Versatile
Intermediate
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is

paramount. The ability to rapidly generate diverse molecular libraries around a core scaffold is

a cornerstone of successful drug discovery programs. 2-Amino-6-chloro-4-
morpholinopyridine has emerged as a highly valuable and strategic intermediate, particularly

in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its structure is not a

random assortment of functional groups; it is a carefully orchestrated arrangement that

provides synthetic chemists with distinct, orthogonal chemical handles for building molecular

complexity.

This guide serves as a detailed application note for researchers, scientists, and drug

development professionals. It will explore the inherent chemical logic of 2-Amino-6-chloro-4-
morpholinopyridine, provide detailed, field-proven protocols for its key transformations, and

contextualize its application within the rational design of biologically active molecules. The

aminopyridine core is a well-established pharmacophore, and this specific derivative leverages

its properties to an exceptional degree, making it a "privileged scaffold" for accessing novel

chemical matter.[3][4]
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Physicochemical Properties & Characterization
Before its use in synthesis, understanding the fundamental properties of the intermediate is

crucial.

Property Value Source

IUPAC Name
6-chloro-4-morpholin-4-

ylpyridin-2-amine
[5]

Molecular Formula C₉H₁₂ClN₃O [5]

Molecular Weight 213.66 g/mol [5]

CAS Number 1285603-68-0 [5]

Appearance
Typically an off-white to gray or

tan solid
[6]

Solubility

Soluble in polar organic

solvents like DMF, DMSO, and

alcohols.

Storage

Store in a cool, dry place,

away from light and strong

oxidizers.

[6]

Analytical Characterization: For structural confirmation, standard analytical techniques are

employed.

¹H NMR: Expect characteristic signals for the aromatic pyridine protons, the morpholine

protons (typically two triplets around 3.8 ppm and 3.2 ppm), and a broad singlet for the

amino (-NH₂) protons.

¹³C NMR: Signals will correspond to the nine unique carbon atoms in the structure.

Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent peak for the

protonated molecule [M+H]⁺ at m/z ≈ 214.07, exhibiting the characteristic isotopic pattern for

a chlorine-containing compound.
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Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-Amino-6-chloro-4-morpholinopyridine stems from its three key

functional regions, which can be manipulated with high selectivity.

C6-Chloro Group:
Primary site for C-C and C-N bond formation via cross-coupling.

C2-Amino Group:
Key 'hinge-binding' element for kinase inhibition. Acts as a critical H-bond donor.

C4-Morpholino Group:
Enhances aqueous solubility and improves pharmacokinetic (ADME) properties.

Click to download full resolution via product page

Caption: Key functional sites of 2-Amino-6-chloro-4-morpholinopyridine.

The C6-Chloro Position (The "Business End"): The chlorine atom serves as an excellent

leaving group in palladium-catalyzed cross-coupling reactions. This is the primary site for

introducing diversity into the molecule. Its reactivity allows for the reliable formation of new

carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds,

which are two of the most powerful transformations in the medicinal chemist's toolkit.[7]

The C2-Amino Group (The "Anchor"): In the context of kinase inhibitor design, the 2-

aminopyridine motif is a premier "hinge-binding" fragment.[3] The amino group forms critical

hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor within

the ATP-binding pocket. This interaction is often a prerequisite for potent inhibitory activity.

The C4-Morpholino Group (The "Pharmacokinetic Modulator"): The morpholine moiety is

frequently incorporated into drug candidates to improve their physicochemical properties.[8]

It disrupts planarity, increases polarity, and often enhances aqueous solubility and metabolic

stability, which are crucial for developing orally bioavailable drugs.
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This intermediate is a workhorse for generating libraries of potential kinase inhibitors for

structure-activity relationship (SAR) studies. The general workflow involves using the C6-chloro

position as a scaffold for diversification while retaining the C2-amino and C4-morpholino groups

for their crucial biological and pharmacokinetic roles.

Palladium-Catalyzed Cross-Coupling at C6

Diverse Intermediates

2-Amino-6-chloro-
4-morpholinopyridine

Suzuki-Miyaura Coupling
(with R¹-B(OH)₂)
Forms C-C Bond

Buchwald-Hartwig Amination
(with R²-NHR³)

Forms C-N Bond

6-Aryl/Heteroaryl Derivative 6-Amino Derivative

Library of Potential Kinase Inhibitors
for SAR Screening

Click to download full resolution via product page

Caption: General workflow for kinase inhibitor library synthesis.

Detailed Experimental Protocols
The following protocols are generalized procedures that serve as excellent starting points.

Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling
This protocol describes the palladium-catalyzed reaction between 2-Amino-6-chloro-4-
morpholinopyridine and a generic aryl/heteroaryl boronic acid.

Objective: To synthesize a 2-amino-6-(aryl)-4-morpholinopyridine derivative.
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Materials:

2-Amino-6-chloro-4-morpholinopyridine (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

Procedure:

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a

magnetic stir bar, add 2-Amino-6-chloro-4-morpholinopyridine (1.0 eq), the arylboronic

acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas

(Nitrogen or Argon) three times. This is critical as the palladium catalyst is oxygen-sensitive.

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,

Pd(dppf)Cl₂, 0.03 eq). Then, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture,

to a concentration of ~0.1 M).

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the

starting material typically occurs within 2-16 hours.

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with

ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then

purified by flash column chromatography on silica gel to yield the final product.
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Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and

HRMS.

Causality Insight: The base is crucial for activating the boronic acid by forming a more

nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic

cycle.[9] The use of a water/dioxane mixture often accelerates the reaction and aids in

dissolving the inorganic base.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This protocol details the palladium-catalyzed amination of 2-Amino-6-chloro-4-
morpholinopyridine with a primary or secondary amine.

Objective: To synthesize a 6-(substituted amino)-2-amino-4-morpholinopyridine derivative.

Materials:

2-Amino-6-chloro-4-morpholinopyridine (1.0 eq)

Amine (primary or secondary, 1.1 - 1.3 eq)

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 eq)

Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)

Procedure:

Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-

catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the

base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk flask.

Reagent Addition: Add 2-Amino-6-chloro-4-morpholinopyridine (1.0 eq) and the chosen

amine (1.2 eq).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to ~0.1 M

concentration) via syringe.

Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. The

reaction is typically complete in 4-24 hours.

Monitoring: Track the consumption of the starting material by LC-MS.

Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding

saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter

through a pad of Celite® to remove palladium residues.

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry

the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization: Purify the crude product by flash column chromatography.

Confirm the identity and purity of the final compound by NMR and MS.

Causality Insight: The Buchwald-Hartwig amination is a powerful but sensitive reaction.[10][11]

The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos stabilize the

palladium center and promote the crucial reductive elimination step that forms the C-N bond.

[12] The use of a strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the

amine, allowing it to coordinate to the palladium complex.[10]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-6-chloro-4-morpholinopyridine is not

widely available, data from structurally related aminopyridines should be used to guide

handling procedures.[13][14][15]

Hazard Class: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and to cause skin

and serious eye irritation.[13][16]

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

nitrile gloves, and chemical safety goggles.
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Handling: Handle in a well-ventilated laboratory fume hood to avoid inhalation of dust. Avoid

contact with skin and eyes. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-Amino-6-chloro-4-morpholinopyridine is more than just a chemical; it is a strategic tool for

accelerating drug discovery. Its pre-installed hinge-binding element, pharmacokinetic

modulator, and versatile coupling site provide a robust and efficient platform for the synthesis of

targeted molecular libraries. By understanding the underlying reactivity and employing robust

protocols like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can effectively

leverage this intermediate to explore vast chemical space and develop novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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